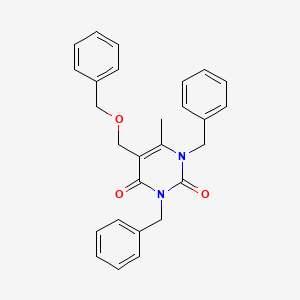
1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of multiple benzyl groups and a pyrimidine core, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of 1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with benzyl halides under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl groups can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or modulate receptor activity.
Comparison with Similar Compounds
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:
1,3-Dibenzyl-5-fluorouracil: Known for its use in cancer treatment.
Benzimidazole derivatives: These compounds have a wide range of biological activities, including antiviral and anticancer properties.
Imidazole-containing compounds: These are known for their therapeutic potential in various medical conditions.
The uniqueness of this compound lies in its specific structural features and the presence of multiple benzyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS: 918631-01-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple benzyl and benzyloxy groups, which may influence its pharmacological properties. This article synthesizes existing research findings regarding the biological activity of this compound, including its synthesis, antiviral properties, and other relevant biological effects.
The chemical formula for this compound is C27H26N2O3 with a molecular weight of 426.51 g/mol. The compound's structure includes a pyrimidine core substituted with two benzyl groups and a benzyloxy group, which are critical for its biological activity.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:
- Inhibition of Virus Replication : Certain benzyl-substituted derivatives have been shown to inhibit the replication of various viruses such as influenza A and respiratory syncytial virus (RSV). For example, compounds with similar structural features demonstrated inhibitory concentrations as low as 4.1 µM against influenza A virus and 1.4 µM against RSV .
The mechanism through which these compounds exert their antiviral effects often involves interference with viral replication processes. The simultaneous presence of benzyl and thio structural units has been noted as essential for selective biological activity .
Study on Antiviral Efficacy
In a study focusing on the antiviral efficacy of benzyl-substituted imidazo[1,5-a]-triazine derivatives that share structural similarities with our compound of interest:
- Findings : Compounds were synthesized and tested for their ability to inhibit the replication of ortho- and paramyxoviruses. The results indicated that certain derivatives were selectively inhibitory at concentrations significantly lower than their cytotoxic levels .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Antiviral Activity (µM) | Cytotoxic Concentration (µM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | Structure similar to 1,3-dibenzyl... | 4.1 (Influenza A) | >100 | >24 |
| Compound B | Benzyl-thio derivative | 1.4 (RSV) | >200 | >143 |
Properties
Molecular Formula |
C27H26N2O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1,3-dibenzyl-6-methyl-5-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H26N2O3/c1-21-25(20-32-19-24-15-9-4-10-16-24)26(30)29(18-23-13-7-3-8-14-23)27(31)28(21)17-22-11-5-2-6-12-22/h2-16H,17-20H2,1H3 |
InChI Key |
OGFKYQRLNHWCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)COCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















